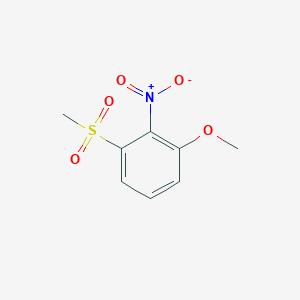
1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene is an organic compound with the molecular formula C8H9NO5S It is characterized by a benzene ring substituted with a methoxy group (-OCH3), a methylsulfonyl group (-SO2CH3), and a nitro group (-NO2)
Méthodes De Préparation
The synthesis of 1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the nitration of 1-Methoxy-3-(methylsulfonyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Analyse Des Réactions Chimiques
1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group (-SO2-) using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, iron powder, and potassium permanganate. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of electrophilic aromatic substitution reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with specific biological activities.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile. The methoxy and methylsulfonyl groups also influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Methoxy-3-(methylsulfonyl)-2-nitrobenzene can be compared with other similar compounds, such as:
1-Methoxy-3-(methylsulfonyl)benzene: Lacks the nitro group, making it less reactive in nucleophilic aromatic substitution reactions.
1-Methoxy-2-nitrobenzene: Lacks the methylsulfonyl group, which affects its solubility and reactivity.
3-Methoxy-4-nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of a methylsulfonyl group, leading to different chemical properties and applications.
Propriétés
Numéro CAS |
148726-67-4 |
|---|---|
Formule moléculaire |
C8H9NO5S |
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
1-methoxy-3-methylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO5S/c1-14-6-4-3-5-7(15(2,12)13)8(6)9(10)11/h3-5H,1-2H3 |
Clé InChI |
JOEAKXSGMBTWKW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)S(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



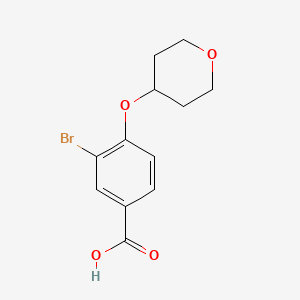
![tert-butyl (5S,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13074889.png)
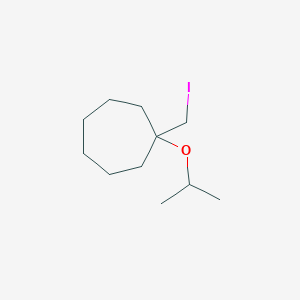
![5-(Pyridin-4-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13074893.png)

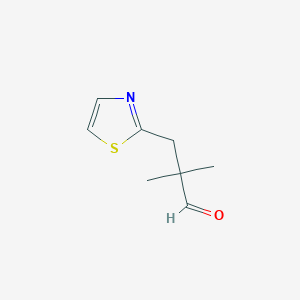
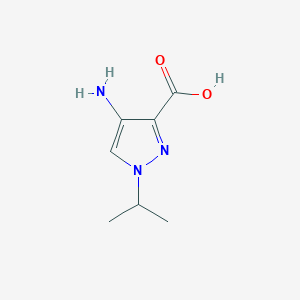
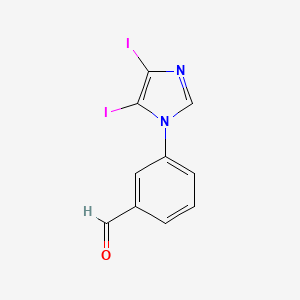

![[Ethyl(methyl)carbamoyl]methanesulfonyl chloride](/img/structure/B13074952.png)
![2,5-Dibromothieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B13074953.png)
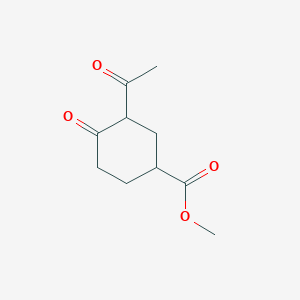
![(3S)-3-Amino-7-{[(benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13074966.png)
